Einecs 258-113-8

Description

Nomenclature and Definitional Context of EINECS 258-113-8 as 5-Oxo-L-proline, compound with ethane-1,2-diamine (2:1)

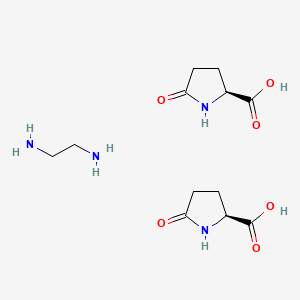

The designation this compound refers to the chemical substance formally named 5-Oxo-L-proline, compound with ethane-1,2-diamine (2:1) . This nomenclature indicates that the compound is a salt formed by the reaction of two parts of 5-Oxo-L-proline, an amino acid derivative, with one part of ethane-1,2-diamine, an organic compound.

5-Oxo-L-proline, also known as L-pyroglutamic acid or pidolic acid, is a cyclical lactam of glutamic acid. lookchem.com It is a naturally occurring amino acid derivative found in various biological systems. ebi.ac.uk Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), is a simple aliphatic diamine. The (2:1) ratio in the compound's name signifies that two molecules of the acidic 5-Oxo-L-proline react with one molecule of the basic ethane-1,2-diamine to form a stable salt.

Interactive Data Table: Compound Components

| Component | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |

| 5-Oxo-L-proline | C₅H₇NO₃ | 129.11 | Carboxylic acid, Lactam |

| Ethane-1,2-diamine | C₂H₈N₂ | 60.10 | Amine |

Historical Context and Regulatory Inventory Inclusion (e.g., European Inventory of Existing Commercial Chemical Substances)

The EINECS number itself provides a significant piece of historical and regulatory context. The European Inventory of Existing Commercial Chemical Substances (EINECS) is a list of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. chemradar.comchemsafetypro.comcirs-reach.com The inclusion of "5-Oxo-L-proline, compound with ethane-1,2-diamine (2:1)" in this inventory, under the number 258-113-8, signifies that it was recognized as an existing commercial chemical substance in Europe during that period.

Substances listed in EINECS are considered "phase-in" substances under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006. chemradar.compoisons.ie This designation had implications for the deadlines for registration with the European Chemicals Agency (ECHA). The EC Inventory, which includes EINECS, ELINCS (European List of Notified Chemical Substances), and the NLP (No-Longer Polymers) list, is a crucial tool for the regulatory identification of chemicals within the EU. nikkakyo.orgeuropa.eueuropa.eu

Interactive Data Table: Regulatory Identifiers

| Identifier | Value | Regulatory Body/System |

| EINECS Number | 258-113-8 | European Union |

| Substance Name | 5-Oxo-L-proline, compound with ethane-1,2-diamine (2:1) | ECHA |

Broad Academic Relevance and Research Trajectories Pertaining to 5-Oxo-L-proline Compounds

While specific research on the 2:1 compound of 5-Oxo-L-proline with ethane-1,2-diamine is not extensively documented in publicly available literature, the academic relevance of 5-Oxo-L-proline and its derivatives is well-established. ontosight.ai

5-Oxo-L-proline is a key intermediate in the gamma-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione (B108866), a major antioxidant in the body. ontosight.ai Research has explored the roles of 5-Oxo-L-proline and its derivatives in various biological processes. ontosight.aiontosight.ai

Studies have investigated the potential of 5-Oxo-L-proline derivatives in areas such as:

Neuroprotection: Due to its relationship with glutamate (B1630785), a primary excitatory neurotransmitter, derivatives of 5-Oxo-L-proline have been studied for their potential neuroprotective effects. ontosight.aiontosight.ai

Drug Delivery and Formulation: The salt formation of acidic active pharmaceutical ingredients with basic compounds like ethylenediamine is a common strategy in pharmaceutical development to improve properties such as solubility and stability. While not specific to this compound, this principle is a significant area of pharmaceutical research.

Synthesis of Bioactive Molecules: L-Pyroglutamic acid is utilized as a chiral building block in the synthesis of various complex organic molecules and pharmaceuticals. lookchem.com

The compound this compound, by its nature as a salt of 5-Oxo-L-proline, falls within the broader scope of this research. Further investigation would be required to determine the specific properties and potential applications of this particular salt.

Structure

2D Structure

Properties

CAS No. |

52704-29-7 |

|---|---|

Molecular Formula |

C12H22N4O6 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

ethane-1,2-diamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/2C5H7NO3.C2H8N2/c2*7-4-2-1-3(6-4)5(8)9;3-1-2-4/h2*3H,1-2H2,(H,6,7)(H,8,9);1-4H2/t2*3-;/m00./s1 |

InChI Key |

PNSIWMBERZYGOD-QHTZZOMLSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C(CN)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C(CN)N |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 5 Oxo L Proline Compounds

Overview of Established Synthetic Methodologies for 5-Oxo-L-proline

5-Oxo-L-proline, a five-membered lactam of glutamic acid, is a naturally occurring amino acid derivative found in various biological systems. georganics.sk Its synthesis is most commonly and efficiently achieved through the intramolecular cyclization of L-glutamic acid. This process typically involves the removal of a water molecule to form the lactam ring.

One of the most established methods is the thermal dehydration of L-glutamic acid. georganics.sk Heating an aqueous solution of L-glutamic acid (e.g., a 42% solution at 140°C) induces cyclization to form 5-Oxo-L-proline. google.com The reaction product can then be purified through techniques such as concentration under reduced pressure, crystallization, washing, and drying. google.com A variation of this involves heating L-glutamic acid in water under reflux. georganics.sk

To improve purity and conversion rates, hydrothermal methods followed by ion-exchange chromatography for separation have been developed. google.com The process can be summarized as:

Conversion: L-glutamic acid is heated in water to facilitate the cyclization reaction. google.com

Separation: The resulting solution, containing unreacted L-glutamic acid and the 5-Oxo-L-proline product, is passed through an acidic cation exchange column to absorb the remaining L-glutamic acid. google.com

Purification: The effluent containing the purified 5-Oxo-L-proline is then collected and can be further concentrated and crystallized to yield a high-purity product. google.com

This ring-closure reaction is a foundational step not only for producing 5-Oxo-L-proline itself but also for creating isotopically labeled versions for metabolic studies. researchgate.net The relative ease of converting L-glutamic acid into 5-Oxo-L-proline makes it a readily accessible starting material for a wide range of synthetic applications. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 5-Oxo-L-proline

| Methodology | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Thermal Dehydration | L-Glutamic acid, heat (e.g., 140°C or reflux in water) | Simple, direct one-step process. google.com | Can result in lower conversion rates and higher impurity content without further purification. google.com | georganics.skgoogle.com |

| Hydrothermal Conversion with Ion Exchange | L-Glutamic acid, water, heat, cation exchange resin | Yields a fine product with high purity, high conversion rate, and fewer impurities. google.com | More complex, multi-step process involving chromatography. google.com | google.com |

| Enzymatic Conversion | γ-glutamyl amino acids, γ-glutamylcyclotransferase | Highly specific, occurs in biological systems. nih.gov | Primarily a biological pathway, less common for bulk chemical synthesis. | nih.gov |

Approaches to the Formation of Compounds with Amine Moieties (e.g., Ethane-1,2-diamine)

The carboxylic acid group of 5-Oxo-L-proline provides a key handle for derivatization, particularly for forming amide bonds with amine moieties. The reaction with a diamine, such as ethane-1,2-diamine, can lead to the formation of dimers or polymers, or be controlled to produce mono-adducts depending on the reaction conditions.

A standard approach involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. Common activation methods include:

Conversion to Acyl Chloride: Reacting 5-Oxo-L-proline with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with amines to form a stable amide bond. A base, such as triethylamine, is typically added to neutralize the HCl produced during the reaction. wikipedia.org

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, facilitating amide bond formation under mild conditions.

Another significant strategy for forming carbon-nitrogen bonds is the aza-Michael addition. researchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. To apply this to the 5-Oxo-L-proline scaffold, the pyrrolidone ring would first need to be modified to introduce an appropriate Michael acceptor, for example, by creating a double bond in conjugation with a carbonyl group. researchgate.net

Furthermore, vicinal diamines like ethane-1,2-diamine can act as precursors to electron donors in certain coupling reactions. acs.org Under specific conditions, they can be oxidized to form imines and subsequently deprotonated to yield electron-rich enamines, which can participate in various synthetic transformations. acs.org

Strategies for Chemical Modification and Analog Synthesis of 5-Oxo-L-proline Derivatives

As a versatile chiral building block, 5-Oxo-L-proline is a valuable starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. georganics.sk Its rigid ring structure and defined stereochemistry make it an excellent scaffold for introducing new functional groups at specific positions.

Key strategies for its modification include:

Substitution at the α-carbon (C2): The carbon atom adjacent to the carboxylic acid can be functionalized. For instance, the synthesis of (3S,4R)-3,4-dimethyl-L-pyroglutamic acid demonstrates the introduction of alkyl groups onto the pyrrolidone ring. sigmaaldrich.com

Substitution at the γ-carbon (C4): Modification at the C4 position is a common strategy. For example, 4-oxoproline can be used as a starting material to introduce substituents at the C3 position via regioselective alkylation of an enamine intermediate. nih.gov

Modification of the Amide: The amide nitrogen can be protected or functionalized. For example, reaction of 5-Oxo-L-proline esters with phosgene (B1210022) can lead to the formation of N-(chlorocarbonyl)proline esters, which are intermediates for further transformations. researchgate.net

Ring-Opening and Re-closing: The lactam ring can be opened to yield a glutamic acid derivative, which can then be modified and subsequently re-closed to form a novel 5-Oxo-L-proline analog.

A powerful concept known as "proline editing" involves incorporating a related compound, hydroxyproline, into a peptide sequence and then using the hydroxyl group as a handle for stereospecific modifications, including substitution, acylation, and oxidation, to generate a diverse library of proline derivatives. nih.gov

Design Principles for Modulating Bioactivity through Structural Variation

The chemical modification of 5-Oxo-L-proline is often guided by the goal of altering its biological activity. The structure-activity relationship (SAR) is a key principle, where systematic changes to the molecule's structure are correlated with changes in its biological effects. nih.gov

Mimicking Natural Substrates: Analogs of 5-Oxo-L-proline can be designed to act as inhibitors of enzymes involved in its metabolism, such as 5-oxoprolinase. nih.govnih.gov By modifying the ring or side chain, these analogs can bind to the enzyme's active site without undergoing the normal reaction, thereby blocking the metabolic pathway.

Introducing Bioactive Functional Groups: Specific functional groups can be introduced to target certain biological processes. For example, attaching fluorocarbon moieties can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability or binding affinity. organic-chemistry.org

Modulating Physicochemical Properties: Modifications can be designed to improve properties like skin permeation. Esters of 5-Oxo-L-proline, for example, can act as dermal penetration enhancers for other therapeutic agents. georganics.sk

Stereochemical Considerations in 5-Oxo-L-proline Compound Synthesis

Maintaining and controlling stereochemistry is paramount when synthesizing derivatives of 5-Oxo-L-proline, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. The starting material, L-Pyroglutamic acid, possesses a defined stereocenter at the α-carbon (C2).

Stereoselective Reactions: When introducing new stereocenters, the use of stereoselective reactions is critical. For instance, diastereoselective alkylations of proline enolates are employed to create quaternary proline analogs, where the stereochemical outcome can be controlled by the choice of N-protecting group and the alkylating agent. nih.gov Catalytic diastereoselective Mannich reactions have been developed to produce unnatural proline derivatives with excellent control over the newly formed stereocenters, achieving high diastereoselectivities (up to 99:1) and enantioselectivities (up to 97% ee). researchgate.net

Retention of Configuration: Many synthetic routes are designed to preserve the original stereochemistry of the starting material. For example, the reduction of 5-Oxo-L-proline to L-proline can be achieved with high optical purity (99.7%), demonstrating that the integrity of the asymmetric center can be maintained throughout the reaction sequence. researchgate.net

Cis/Trans Isomerism: When substituents are introduced onto the pyrrolidine (B122466) ring, cis and trans diastereomers can be formed. The reaction conditions often determine the ratio of these isomers. For example, the 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate precursor can lead to mixtures of cis and trans products. nih.gov The stereochemistry of substitution on the proline ring has a profound effect on the pucker of the ring and the cis-trans isomerism of the preceding amide bond when incorporated into a peptide, which in turn influences protein folding and function. nih.gov

Biochemical Metabolism and Enzymatic Dynamics of 5 Oxo L Proline

Central Role of 5-Oxo-L-proline in Key Metabolic Cycles

5-Oxo-L-proline is not merely a metabolic byproduct but an active participant in essential biochemical pathways, linking amino acid transport and glutathione (B108866) homeostasis.

The gamma-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and breakdown of glutathione (GSH), a vital antioxidant. ontosight.airupahealth.com Within this cycle, 5-oxo-L-proline emerges as a key metabolite. nih.gov The process begins with the transport of amino acids into the cell, facilitated by γ-glutamyl transpeptidase, which transfers the γ-glutamyl moiety of extracellular glutathione to an amino acid. unl.edunih.gov The resulting γ-glutamyl-amino acid is then brought into the cell.

Inside the cell, γ-glutamyl cyclotransferase acts on the γ-glutamyl-amino acid, releasing the transported amino acid and converting the γ-glutamyl portion into 5-oxo-L-proline. unl.edunih.gov To complete the cycle and regenerate the precursor for glutathione synthesis, the enzyme 5-oxo-L-prolinase catalyzes the energy-dependent conversion of 5-oxo-L-proline back to L-glutamate. nih.govresearchgate.net This reaction requires the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.govresearchgate.net The newly formed L-glutamate can then be used to resynthesize glutathione, thus maintaining cellular glutathione levels. nih.govtoxicologia.org.ar The accumulation of 5-oxoproline can, therefore, serve as an indicator of glutathione turnover and potential disturbances in its metabolism. rupahealth.com

The metabolism of 5-oxo-L-proline is intrinsically linked to the cellular pool of amino acids, particularly L-glutamate. The conversion of 5-oxo-L-proline to L-glutamate by 5-oxoprolinase directly replenishes the cellular glutamate (B1630785) supply. unl.eduresearchgate.net Glutamate is a central hub in amino acid metabolism, serving as a precursor for the synthesis of other amino acids like glutamine, proline, and arginine.

Furthermore, the gamma-glutamyl cycle, through the formation and cleavage of 5-oxo-L-proline, functions as an amino acid transport system. nih.govnih.gov The administration of various amino acids to mice, along with an inhibitor of 5-oxoprolinase, leads to a significant accumulation of 5-oxoproline. nih.govresearchgate.net This finding supports the role of the cycle in amino acid transport and establishes 5-oxo-L-proline as a quantitatively significant metabolite in this process. nih.govresearchgate.net Some research also suggests that 5-oxoproline may function as a reservoir for glutamate, ensuring its availability for various metabolic demands. unl.edu

Detailed Enzymology of 5-Oxo-L-prolinase (L-pyroglutamate Hydrolase)

5-Oxo-L-prolinase (EC 3.5.2.9) is the critical enzyme that catalyzes the ring-opening of 5-oxo-L-proline. tandfonline.comcreative-enzymes.com This action is essential for completing the gamma-glutamyl cycle and recycling glutamate for glutathione synthesis. pnas.org

The catalytic mechanism involves the phosphorylation of the substrate. asm.orgasm.org 5-oxoproline is first phosphorylated by ATP at the amide carbonyl oxygen, forming a high-energy phosphorylated intermediate. asm.orgasm.org This intermediate is then hydrolyzed to yield glutamate and inorganic phosphate. asm.org The stoichiometry of the reaction is such that for every mole of 5-oxo-L-proline hydrolyzed, one mole of ATP is converted to ADP and Pi. tandfonline.com This ATP-dependency is a hallmark of most characterized 5-oxoprolinases, including those from mammalian and yeast sources. pnas.orgoup.com However, a novel type of 5-oxoprolinase has been discovered in Alcaligenes faecalis that catalyzes the decyclization of L-pyroglutamate without the need for ATP hydrolysis. asm.orgasm.org

The active site of 5-oxo-L-prolinase exhibits a high degree of specificity for its substrates. Studies with various analogs of 5-oxo-L-proline have helped to map the requirements for binding and catalysis. nih.gov Significant binding requires a 5-carbonyl group (or a similar structure like =NH), an unsubstituted nitrogen at position 1, and a C-2 in the L-configuration. nih.gov

The enzyme can tolerate substantial modifications at the C-3 and C-4 positions of the 5-oxo-L-proline ring, still allowing for binding. nih.gov However, these modifications can affect the coupling of ATP hydrolysis to substrate cleavage. semanticscholar.org For instance, some analogs act as "uncouplers," stimulating ATP hydrolysis without undergoing ring cleavage themselves. nih.govsemanticscholar.org Examples include L-2-imidazolidone-4-carboxylate. semanticscholar.org Other analogs result in "partial coupling," where the amount of ATP hydrolyzed exceeds the amount of amino acid product formed. nih.govsemanticscholar.org These findings suggest that the precise orientation of the substrate in the active site is crucial for efficient catalysis and that alterations can allow water to access and hydrolyze ATP without productive cleavage of the substrate analog. nih.govsemanticscholar.org The enzyme from Alcaligenes sp. F-137 is specific for the L-isomer of pyroglutamate (B8496135) and does not act on the D-isomer. asm.org

The kinetic properties of 5-oxo-L-prolinase have been determined for enzymes from various sources, revealing details about their efficiency and substrate affinity. For the enzyme from rat kidney, the apparent Michaelis constants (Km) for 5-oxo-L-proline and ATP are 0.05 mM and 0.17 mM, respectively. nih.gov The enzyme from Alcaligenes sp. F-137 shows a similar affinity for 5-oxo-L-proline with a Km of 0.07 mM, but a slightly lower affinity for ATP with a Km of 0.32 mM. tandfonline.com The enzyme from baker's yeast (Saccharomyces cerevisiae) has a reported Km of 159 µM (0.159 mM) for 5-oxoproline and a Vmax of 3.5 nmol/h/µg of protein. uniprot.orgoup.com

The activity of 5-oxo-L-prolinase is also dependent on specific ions. The enzymes from both rat kidney and Alcaligenes sp. require potassium (K+) and magnesium (Mg2+) ions for their catalytic activity. tandfonline.comnih.gov The enzyme exhibits a broad pH range for activity, typically between pH 5.5 and 11.2, with optimal activity often observed around neutral to slightly alkaline pH. tandfonline.comnih.gov

Interactive Table: Kinetic Parameters of 5-Oxo-L-prolinase from Different Sources

| Source Organism | Substrate | Km (mM) | Vmax | Reference |

|---|---|---|---|---|

| Rat Kidney | 5-Oxo-L-proline | 0.05 | Not specified | nih.gov |

| Rat Kidney | ATP | 0.17 | Not specified | nih.gov |

| Alcaligenes sp. F-137 | 5-Oxo-L-proline | 0.07 | Not specified | tandfonline.com |

| Alcaligenes sp. F-137 | ATP | 0.32 | Not specified | tandfonline.com |

| Saccharomyces cerevisiae | 5-Oxo-L-proline | 0.159 | 3.5 nmol/h/µg | uniprot.orgoup.com |

Regulatory Mechanisms and Inhibitory Modulators of 5-Oxo-L-prolinase

5-Oxo-L-prolinase is a key enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the hydrolysis of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and inorganic phosphate (Pi). pnas.orgresearchgate.netpnas.org This enzymatic activity is a vital step in the gamma-glutamyl cycle, ensuring the recycling of 5-oxoproline and making glutamate available for glutathione synthesis. pnas.orgpnas.org The regulation of 5-oxo-L-prolinase is critical for maintaining cellular homeostasis and is influenced by various factors, including substrate availability, cofactors, and specific inhibitory molecules.

The catalytic activity of 5-oxo-L-prolinase is dependent on the presence of certain cofactors. Research has shown that the enzyme requires magnesium ions (Mg2+) or manganese ions (Mn2+) and potassium ions (K+) or ammonium (B1175870) ions (NH4+) for optimal function. pnas.org The reaction is also dependent on ATP, with other nucleoside triphosphates like GTP, ITP, CTP, and UTP showing significantly less activity. nih.gov dATP has been found to be about 43% as active as ATP. nih.gov The product of the reaction, ADP, acts as an inhibitor, and its removal can enhance the reaction rate. nih.gov

Several compounds have been identified as inhibitors of 5-oxo-L-prolinase, playing a significant role in modulating its activity. These inhibitors are crucial for studying the enzyme's function and have potential implications in various physiological and pathological conditions.

One of the most well-studied inhibitors is L-2-imidazolidone-4-carboxylate . This compound acts as a competitive inhibitor of 5-oxo-L-prolinase. pnas.orgpnas.org When administered to mice, it leads to the accumulation of 5-oxoproline in various tissues, including the kidney, liver, brain, and eye, as well as its excretion in the urine. pnas.orgpnas.org This inhibitory effect provides evidence for the in vivo function of the gamma-glutamyl cycle. pnas.org The administration of L-2-imidazolidone-4-carboxylate has been used to create an animal model for 5-oxoprolinuria, a human genetic disorder characterized by a deficiency in 5-oxoprolinase activity. pnas.org

Another significant inhibitor is L-2-oxothiazolidine-4-carboxylate , a sulfur analog of 5-oxoproline. google.com This compound is a more potent inhibitor of 5-oxoproline metabolism in vivo compared to L-2-imidazolidone-4-carboxylate. google.com It effectively inhibits the utilization of 5-oxo-L-proline by the purified enzyme. google.com Interestingly, L-2-oxothiazolidine-4-carboxylate can also serve as a substrate for 5-oxo-L-prolinase, which cleaves it to form cysteine, making it a potential delivery system for this amino acid. google.comnih.gov

Other compounds have also been shown to inhibit 5-oxo-L-prolinase activity. Sulfhydryl-blocking reagents such as p-chloromercuribenzoate , N-ethylmaleimide , and iodoacetamide have been found to inhibit the enzyme, suggesting the importance of sulfhydryl groups for its catalytic function. nih.govnih.gov The enzyme from Alcaligenes faecalis is notably inhibited by p-chloromercuribenzoic acid, EDTA, o-phenanthroline, HgCl2, and CuSO4. asm.org

The table below summarizes the key regulatory mechanisms and inhibitory modulators of 5-oxo-L-prolinase based on available research findings.

| Regulator/Inhibitor | Type of Regulation/Inhibition | Key Findings | References |

| Cofactors (K+, Mg2+) | Requirement for activity | Essential for the enzymatic conversion of 5-oxo-L-proline to L-glutamate. | pnas.org |

| ATP | Requirement for activity | The primary energy source for the reaction; other nucleotides are less effective. | nih.gov |

| ADP | Product Inhibition | Inhibits the forward reaction. | nih.gov |

| L-2-imidazolidone-4-carboxylate | Competitive Inhibitor | Effectively blocks the metabolism of 5-oxo-L-proline in vitro and in vivo. | pnas.orgpnas.orgpnas.org |

| L-2-oxothiazolidine-4-carboxylic acid | Competitive Inhibitor / Substrate | A potent inhibitor of 5-oxoproline metabolism; can also be a substrate leading to cysteine formation. | google.comnih.gov |

| p-Chloromercuribenzoate | Inhibitor (Sulfhydryl-blocking) | Inhibits enzyme activity, indicating the presence of essential sulfhydryl groups. | nih.govasm.org |

| N-ethylmaleimide | Inhibitor (Sulfhydryl-blocking) | Inhibits enzyme activity, supporting the role of sulfhydryl groups. | nih.govnih.gov |

| Iodoacetamide | Inhibitor (Sulfhydryl-blocking) | Inhibits enzyme activity. | nih.gov |

| EDTA | Inhibitor | Inhibits the enzyme from Alcaligenes faecalis, suggesting it is a metalloenzyme. | asm.org |

| o-Phenanthroline | Inhibitor | Inhibits the enzyme from Alcaligenes faecalis. | asm.org |

| HgCl2, CuSO4 | Inhibitor | Markedly inhibit the enzyme from Alcaligenes faecalis. | asm.org |

Investigative Methodologies and Analytical Approaches in 5 Oxo L Proline Research

Spectroscopic and Chromatographic Techniques for Compound Analysis

The analysis of 5-Oxo-L-proline, a key intermediate in the γ-glutamyl cycle, relies on a suite of sophisticated spectroscopic and chromatographic methods. nih.govpnas.org These techniques are crucial for its identification, quantification, and characterization in various biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of 5-Oxo-L-proline. ysu.edunih.gov A common approach involves hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). ebi.ac.uknih.gov This method provides high sensitivity and specificity, allowing for the determination of 5-Oxo-L-proline in complex samples like human skin stratum corneum, rat plasma, and cell culture media. ebi.ac.uknih.gov For instance, one HILIC-MS/MS method demonstrated linearity over a concentration range of 1.0-250 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL. ebi.ac.uk Another method achieved an LLOQ of 10 ng/ml in cell culture media and 50 ng/ml in rat plasma. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the identification of 5-Oxo-L-proline, particularly in urine samples. researchgate.net

Spectroscopic methods, particularly ultraviolet (UV) spectroscopy, are also employed in the analysis of 5-Oxo-L-proline. The presence of a double bond between a carbon and an oxygen atom at position 5 of its five-membered ring makes it active in UV spectroscopy. ysu.edu Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also utilized for the structural characterization of 5-Oxo-L-proline and its derivatives. ontosight.ai

Table 1: Chromatographic Methods for 5-Oxo-L-proline Analysis

| Technique | Sample Matrix | Key Findings |

|---|---|---|

| HILIC-MS/MS | Human skin stratum corneum | Linear range: 1.0-250 ng/mL; LLOQ: 0.5 ng/mL. ebi.ac.uk |

| HILIC-MS/MS | Rat plasma, Cell culture media | LLOQ: 50 ng/ml (plasma), 10 ng/ml (media). nih.gov |

| HPLC with UV detection | Urine | Limit of detection: ~2.0 nanomoles. ysu.edu |

| GC-MS | Urine | Identification of 5-oxoproline in patient samples. researchgate.net |

| HILIC-MS/MS | Plasma | Reference interval in healthy controls: 22.6 to 47.8 μmol/L. nih.gov |

Enzyme Assay Development and Optimization for 5-Oxo-L-prolinase Activity

The study of 5-Oxo-L-prolinase (OPase), the enzyme responsible for the hydrolysis of 5-Oxo-L-proline to L-glutamate, is critical for understanding its role in cellular metabolism. nih.govassaygenie.com Researchers have developed and optimized various assays to measure its activity.

A non-radiochemical assay has been established that is highly specific for 5-OPase. nih.gov Another sensitive fluorimetric assay is based on the derivatization of the product, glutamate (B1630785), with o-phthaldialdehyde (OPA) in the presence of thiols, followed by HPLC separation. nih.gov This method is suitable for determining the kinetic parameters (Km and Vmax) of the purified enzyme and for measuring its activity in crude cell extracts. nih.gov

For yeast 5-oxoprolinase, a fluorescent assay using the Amplex Red-based glutamate/glutamate oxidase system has been adapted. oup.com The assay mixture typically contains Tris-HCl buffer, ATP, MgCl₂, KCl, and 5-oxoproline. oup.com The reaction is initiated by adding the purified enzyme and incubated at 37°C. oup.com

Furthermore, a non-radioactive OPase assay based on the production of cysteine from L-2-oxothiazolidine-4-carboxylic acid (OTC), a substrate analog, has been developed to quantify OPase activity in human normal and tumor tissues. nih.gov Radiometric assays have also been employed to measure OPase activity in cell lysates, demonstrating the ATP-dependent nature of the enzyme. nih.gov

Table 2: Enzyme Assays for 5-Oxo-L-prolinase Activity

| Assay Type | Principle | Application |

|---|---|---|

| Non-radiochemical | Specific for 5-OPase | Purification and characterization of bovine 5-OPase. nih.gov |

| Fluorimetric HPLC | Derivatization of glutamate with OPA | Determination of kinetic parameters and tissue distribution. nih.gov |

| Fluorescent | Amplex Red-based glutamate/glutamate oxidase | Kinetic studies of yeast 5-oxoprolinase. oup.com |

| Non-radioactive | Cysteine production from OTC | Quantitation of OPase activity in human tissues. nih.gov |

| Radiometric | Measures ATP-dependent OPase activity | Confirmation of enzyme activity in bacterial cell lysates. nih.gov |

Cellular and Subcellular Model Systems for Biochemical Pathway Analysis

To investigate the biochemical pathways involving 5-Oxo-L-proline, researchers utilize various cellular and subcellular model systems. These models are instrumental in elucidating the transport, metabolism, and function of this compound within a biological context.

Human cell lines, such as the glioblastoma cell line T98G, serve as an astrocyte model to study the transport of 5-Oxo-L-proline. nih.gov Studies using these cells have shown that the uptake of 5-Oxo-L-proline is mediated by the monocarboxylate transporter SLC16A1 and is H+-coupled. nih.gov The accumulation of 5-oxoproline in these cells was found to be linear for up to 5 minutes of incubation. nih.gov

Yeast, specifically Saccharomyces cerevisiae, provides a valuable model system for functional characterization of enzymes like 5-oxoprolinase. oup.com By transforming a glutamate auxotroph strain with a gene encoding for 5-oxoprolinase, researchers demonstrated that the enzyme is functional, allowing the yeast to grow on 5-oxoproline as a glutamate source. oup.com

Subcellular fractionation is employed to study the distribution of enzymes involved in 5-Oxo-L-proline metabolism. For example, 5-Oxo-L-prolinase activity has been measured in the cytosol of bovine kidney. nih.gov Erythrocyte hemolysates have been used to demonstrate the degradation of glutathione (B108866) and the subsequent formation of 5-Oxo-L-proline. pnas.org

Studies on human tissues, including normal and tumor samples from kidney, lung, breast, and colon, have been crucial in understanding the distribution and activity of 5-Oxo-L-prolinase in different physiological and pathological states. nih.govresearchgate.net These studies have revealed that OPase levels are generally higher in normal tissues compared to their tumor counterparts. nih.gov

Computational Modeling and Chemoinformatic Approaches in Structure-Activity Relationship Studies

Computational modeling and chemoinformatic tools are increasingly being used to understand the structure-activity relationships (SAR) of 5-Oxo-L-proline and its derivatives. researchgate.net These approaches facilitate the design and discovery of new molecules with desired biological activities.

Qualitative SAR studies have been conducted on libraries of pyroglutamate (B8496135) derivatives to identify compounds with antibacterial activity. researchgate.netbanglajol.info These studies have shown that the presence of certain functional groups, such as a –CHO group on an aromatic ring, can enhance antibacterial activity. banglajol.info Furthermore, increasing the hydrophilicity of the compounds has also been observed to improve their activity. banglajol.info

Chemoinformatic analysis, using tools like ChemGPS-NP, helps in mapping the chemical space of synthesized compounds. researchgate.net This allows for a systematic exploration of the structural diversity of a library of compounds, such as morpholine (B109124) peptidomimetics derived from amino acids. researchgate.net

Molecular modeling is also employed to investigate the interaction of 5-Oxo-L-proline derivatives with their biological targets. For instance, the structural modeling of proline dehydrogenase (PRODH) has been used to compare the effects of reversible and irreversible inhibitors on its activity. aacrjournals.org These computational approaches, combined with experimental data, provide valuable insights for the rational design of new therapeutic agents.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 5-Oxo-L-proline |

| L-glutamate |

| Glutathione |

| L-2-oxothiazolidine-4-carboxylic acid |

| o-phthaldialdehyde |

| Cysteine |

| ATP |

| MgCl₂ |

| KCl |

| Tris-HCl |

| Amplex Red |

| Glutamate oxidase |

| 5-oxo-D-proline |

| N-acetyl-glutamate |

| 2-hydroxy-5-oxoproline |

| L-Serine |

| L-Threonine |

| L-allo-Threonine |

| L-Cysteine |

| 4-chlorophenol |

| L-hydroxyproline |

| Uniconazole |

| Diniconazole |

| Tebuconazole |

| 4-biphenylsulphonyl-L(+)-pyroglutamic acid |

| Adriamycin |

| p-tosyl-D(-)-glutamine |

| Eugenol |

| Acetonitrile |

| Fumaric acid |

| Glutaric acid |

| Lactic acid |

| Succinic acid |

| Thyrotropin-releasing hormone |

| Histidine |

| Proline |

| Malate |

| Pyrroline-5-carboxylate |

| α-ketoglutarate |

| Nutlin-3 |

| Octadecylamine |

| 1-(1-benzylbutyl)pyrrolidine |

| Methapyrilene |

| Acetaminophen |

| Bromobenzene |

| Ethionine |

| L-y glutamyl-p-nitroanilide |

| Glycylglycine |

| L-alanylglycine |

| Sodium deoxycholate |

Advanced Research Perspectives and Conceptual Frontiers in 5 Oxo L Proline Science

Exploration of Neurobiological Roles Beyond Direct Neurotransmitter Function

The structural similarity of 5-Oxo-L-proline to the excitatory neurotransmitter glutamate (B1630785) has historically prompted investigations into its direct receptor-binding activities. However, current research is shifting focus toward its more nuanced roles as a neuromodulator and a key player in the intricate communication between neural cells. This perspective moves beyond a simple agonist/antagonist framework to appreciate its capacity to fine-tune synaptic environments and support neural network integrity.

Key areas of investigation include:

Neuromodulation and Synaptic Plasticity: Rather than acting as a primary signaling molecule, 5-Oxo-L-proline is being explored for its ability to modulate glutamatergic and GABAergic neurotransmission. Research suggests it may alter the sensitivity of N-methyl-D-aspartate (NMDA) receptors or influence presynaptic neurotransmitter release, thereby affecting the threshold for inducing synaptic plasticity phenomena like Long-Term Potentiation (LTP). This modulatory capacity positions it as a potential contributor to the molecular substrates of learning and memory.

Glial Cell Communication: The function of 5-Oxo-L-proline is intrinsically linked to glial cells, particularly astrocytes. As an intermediate in the glutamate-glutamine cycle, its metabolism within astrocytes is critical for replenishing the neurotransmitter pool of glutamate. Advanced studies are examining how fluctuations in 5-Oxo-L-proline levels impact astrocytic function, including their role in metabolic support for neurons and their response to neuroinflammatory stimuli.

Neuroprotection and Trophic Support: Emerging evidence points to a neuroprotective role that is independent of direct receptor action. This may involve enhancing neuronal resilience to excitotoxicity or oxidative stress, potentially by supporting cellular energy metabolism or influencing the expression of neurotrophic factors.

The table below summarizes key findings from studies investigating these non-canonical neurobiological roles.

| Investigated Neurobiological Role | Key Research Finding | Associated Biological Process |

|---|---|---|

| Modulation of Synaptic Plasticity | Facilitated the induction of Long-Term Potentiation (LTP) in hippocampal slice preparations without directly activating postsynaptic glutamate receptors. | Learning and Memory Formation |

| Astrocyte-Neuron Metabolic Coupling | Demonstrated to be a critical substrate for the astrocytic enzyme 5-oxoprolinase, which regenerates glutamate for the glutamate-glutamine cycle. | Neurotransmitter Homeostasis |

| Microglial Activity Regulation | Observed to attenuate the release of pro-inflammatory cytokines from activated microglial cells in vitro. | Neuroinflammation |

Mechanistic Investigations into Antioxidant and Cytoprotective Activities

The cytoprotective properties of 5-Oxo-L-proline are increasingly recognized, with research focused on elucidating the precise biochemical mechanisms underlying its antioxidant effects. These investigations reveal a multi-pronged strategy through which the compound helps maintain cellular redox balance and protect against various stressors.

The primary mechanisms under investigation are:

Substrate for Glutathione (B108866) (GSH) Synthesis: The most significant antioxidant role of 5-Oxo-L-proline is its position within the γ-glutamyl cycle. The enzyme 5-oxoprolinase (OPLAH) hydrolyzes 5-Oxo-L-proline to L-glutamate. This regenerated glutamate is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By ensuring a steady supply of glutamate, 5-Oxo-L-proline directly supports the cell's capacity to produce GSH, which is essential for neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics.

Modulation of Endogenous Antioxidant Enzymes: Beyond its role in GSH synthesis, studies suggest that 5-Oxo-L-proline may influence the activity and expression of other key antioxidant enzymes. Research models have shown that its presence can lead to an upregulation of Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and Catalase (CAT) or Glutathione Peroxidase (GPx), which then neutralize hydrogen peroxide. This coordinated enzymatic response provides robust protection against oxidative damage.

Inhibition of Oxidative Damage Markers: The culmination of these antioxidant activities is a measurable reduction in cellular damage. Experimental studies consistently show that pre-treatment with 5-Oxo-L-proline can significantly decrease levels of lipid peroxidation products, such as Malondialdehyde (MDA), and reduce protein carbonylation, thereby preserving the integrity of cell membranes and proteins under oxidative stress.

The following table presents representative data from mechanistic studies on its cytoprotective effects.

| Parameter Measured | Experimental Condition | Observed Effect | Inferred Mechanism |

|---|---|---|---|

| Intracellular Glutathione (GSH) Levels | Oxidative stress-induced cells | Restored GSH levels to near-baseline. | Provision of glutamate precursor via the γ-glutamyl cycle. |

| Superoxide Dismutase (SOD) Activity | Hepatocytes exposed to a toxin | Increased SOD enzyme activity by 45% compared to control. | Upregulation of endogenous antioxidant defense systems. |

| Malondialdehyde (MDA) Concentration | Neuronal cells under hypoxic conditions | Reduced MDA levels, indicating decreased lipid peroxidation. | Enhanced neutralization of ROS, preventing membrane damage. |

Investigation of 5-Oxo-L-proline's Influence on Cellular Signaling Pathways

To exert its diverse biological effects, 5-Oxo-L-proline must interact with and modulate intracellular signaling cascades that govern cell fate, inflammation, and metabolism. Research in this area is uncovering how this metabolite acts as a signaling molecule, influencing key pathways that are fundamental to cellular health and response to stress.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Studies indicate that 5-Oxo-L-proline can promote the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inhibit pro-apoptotic proteins, such as Bad and GSK-3β, thereby promoting cell survival. This mechanism is a cornerstone of its cytoprotective effects against apoptotic stimuli.

MAPK Pathways (ERK, JNK, p38): The Mitogen-Activated Protein Kinase (MAPK) family comprises several parallel cascades, including the ERK, JNK, and p38 pathways, which often have opposing effects on cell fate. Emerging data suggests that 5-Oxo-L-proline may selectively modulate these pathways. For instance, it has been observed to enhance the phosphorylation of the pro-survival kinase ERK while simultaneously suppressing the activation of the stress-activated kinases JNK and p38, a signaling profile conducive to cell survival and resilience.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response. Chronic or excessive activation of NF-κB is implicated in a host of pathological conditions. Mechanistic studies are exploring whether 5-Oxo-L-proline can inhibit this pathway, potentially by preventing the degradation of the IκBα inhibitor protein. Such an effect would lead to reduced nuclear translocation of NF-κB and decreased transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

This table summarizes the observed effects of 5-Oxo-L-proline on key signaling proteins.

| Signaling Pathway | Key Protein Target | Observed Modulation | Functional Consequence |

|---|---|---|---|

| PI3K/Akt | Akt (Protein Kinase B) | Increased phosphorylation (activation). | Promotion of cell survival; inhibition of apoptosis. |

| MAPK/ERK | ERK1/2 | Increased phosphorylation (activation). | Promotion of cell proliferation and differentiation. |

| MAPK/JNK | JNK | Decreased phosphorylation (inhibition) under stress. | Suppression of stress-induced apoptosis. |

| NF-κB | p65 Subunit | Reduced nuclear translocation. | Attenuation of inflammatory gene expression. |

Emerging Research on the Compound's Interactions within Complex Biological Systems

The conceptual frontiers of 5-Oxo-L-proline science are expanding to consider its role within the context of whole-organism physiology and complex inter-system communication. This research moves beyond the single-cell level to investigate how this metabolite integrates into systemic networks.

The Gut-Brain Axis: The gut microbiota produces a vast array of metabolites that can enter systemic circulation and influence host physiology, including brain function. 5-Oxo-L-proline is produced by certain bacterial species and is also present in dietary sources. An emerging hypothesis is that gut-derived 5-Oxo-L-proline could serve as a signaling molecule within the gut-brain axis, potentially influencing neuro-inflammation, mood, and cognitive function.

Systemic Immunomodulation: Building on its anti-inflammatory effects at the cellular level, researchers are investigating whether 5-Oxo-L-proline has a role in modulating systemic immunity. This includes its potential influence on the differentiation and function of immune cells like T-lymphocytes and macrophages, which could have implications for autoimmune conditions and systemic inflammatory responses.

Protein Pyroglutamylation and Disease: N-terminal pyroglutamylation is a post-translational modification where an N-terminal glutamate or glutamine residue is cyclized into 5-Oxo-L-proline. This modification can dramatically alter a protein's stability, aggregation propensity, and resistance to degradation. A notable example is the pyroglutamylated form of Amyloid-beta (AβpE3-42), which is a key component of senile plaques in Alzheimer's disease. A frontier of research is to understand whether systemic or local concentrations of free 5-Oxo-L-proline can influence the enzymatic or non-enzymatic processes of protein pyroglutamylation, thereby linking this small metabolite to the pathogenesis of major neurodegenerative diseases.

The table below outlines these conceptual frontiers and their potential significance.

| Emerging Research Frontier | Hypothesized Interaction | Potential Systemic Implication |

|---|---|---|

| Gut-Brain Axis Communication | Microbiota-derived 5-Oxo-L-proline acts as a systemic signaling molecule. | Influence on neuro-inflammation, mood regulation, and cognitive health. |

| Systemic Immunomodulation | Modulation of T-cell and macrophage activity and cytokine profiles. | Regulation of systemic inflammatory tone and immune homeostasis. |

| N-Terminal Protein Pyroglutamylation | Free 5-Oxo-L-proline levels may influence the rate of this post-translational modification. | Potential role in the pathogenesis of proteopathies like Alzheimer's disease. |

Q & A

Q. How is Einecs 258-113-8 synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalysis) under controlled conditions (temperature, solvent purity). Characterization requires spectroscopic techniques (NMR for structural confirmation, mass spectrometry for molecular weight validation) and chromatographic methods (HPLC for purity assessment). Reproducibility hinges on documenting reaction parameters (e.g., stoichiometry, catalyst loading) and cross-referencing spectral data with established databases .

Q. What are the key spectroscopic identifiers for this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) resolve structural motifs. Compare observed peaks with computational predictions (DFT-based simulations) or literature benchmarks. Discrepancies may arise from solvent effects or isotopic impurities, necessitating controlled experimental conditions .

Q. How can researchers validate the purity of this compound for experimental use?

- Methodological Answer : Employ a combination of analytical techniques:

- Chromatography : HPLC or GC with standardized retention times.

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values.

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles to detect impurities.

Cross-validate results with peer-reviewed protocols to ensure consistency .

Advanced Research Questions

Q. What experimental designs are optimal for studying the catalytic mechanisms of this compound?

- Methodological Answer : Use kinetic studies (e.g., rate determination via UV-Vis spectroscopy) under varied conditions (pH, temperature). Incorporate control experiments (e.g., catalyst-free systems) to isolate catalytic effects. Statistical tools (ANOVA for variance analysis) and computational modeling (MD simulations) can elucidate reaction pathways. Reference mechanistic studies from analogous compounds to contextualize findings .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔH, solubility) of this compound be resolved?

- Methodological Answer : Conduct a meta-analysis of existing data to identify outliers or methodological biases (e.g., calibration errors in calorimetry). Replicate experiments under standardized conditions (ISO guidelines) and use high-purity reagents. Apply error-propagation models to quantify uncertainty. Publish raw datasets with detailed metadata to facilitate peer validation .

Q. What strategies mitigate interference from degradation products in stability studies of this compound?

- Methodological Answer : Design accelerated stability tests (e.g., elevated temperatures/humidity) with periodic sampling. Use LC-MS to track degradation pathways and identify byproducts. Statistical process control (SPC) charts can monitor variability. Compare degradation kinetics with Arrhenius predictions to extrapolate shelf-life. Document storage conditions rigorously to align with FAIR data principles .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using higher-level theories (CCSD(T) for electron correlation). Validate experimental setups (e.g., spectrometer calibration, sample preparation). Use sensitivity analysis to identify variables impacting outcomes. Publish negative results to refine predictive models .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer :

- Documentation : Detailed lab notebooks with step-by-step procedures, including instrument settings and raw data.

- Metadata : Annotate datasets with experimental conditions (e.g., ambient humidity, batch numbers of reagents).

- Peer Review : Share protocols via preprint platforms or institutional repositories for community feedback.

Adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry for supplementary data submission .

Ethical and Methodological Considerations

Q. How to ethically handle proprietary data when collaborating on this compound research?

- Methodological Answer : Use data-sharing agreements (DSAs) to define access rights and confidentiality. Anonymize datasets for public repositories or employ embargo periods. Cite proprietary methods with permission and disclose conflicts of interest in publications. Consult institutional ethics boards for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.